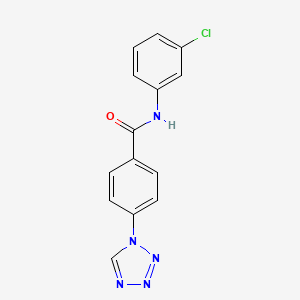
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as CGP 37157, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which has been implicated in a variety of cellular processes, including apoptosis, necrosis, and oxidative stress.
作用機序
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which regulates the exchange of calcium and sodium ions across the mitochondrial membrane. By inhibiting this transporter, N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 reduces mitochondrial calcium overload, which can lead to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and increase neuronal survival in animal models of stroke and traumatic brain injury. N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 has also been shown to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
実験室実験の利点と制限
One advantage of using N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 in lab experiments is its potency as a mitochondrial Na+/Ca2+ exchanger inhibitor. This allows for precise control over mitochondrial calcium levels, which can be useful in studying the effects of calcium overload on cellular processes. However, one limitation of using N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells at high concentrations.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157. One potential avenue is the development of more potent and selective inhibitors of the mitochondrial Na+/Ca2+ exchanger, which could have therapeutic applications in a variety of diseases. Another potential area of research is the investigation of the role of N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 in mitochondrial dynamics, as it has been shown to affect mitochondrial fission and fusion. Additionally, the potential use of N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 as a chemotherapeutic agent warrants further investigation, particularly in combination with other anti-cancer drugs.
合成法
The synthesis of N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 involves the reaction of 3-chlorobenzoyl chloride with sodium azide to form 3-chlorobenzoyl azide. This compound is then reacted with 4-aminobenzamide in the presence of a copper catalyst to yield N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157.
科学的研究の応用
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide 37157 has also been investigated for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-2-1-3-12(8-11)17-14(21)10-4-6-13(7-5-10)20-9-16-18-19-20/h1-9H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAWALXDDAGMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


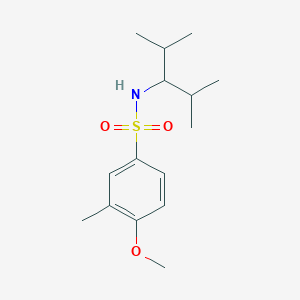
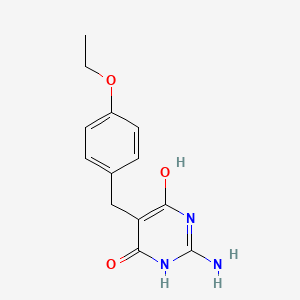
![N-(3-{benzyl[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5766804.png)
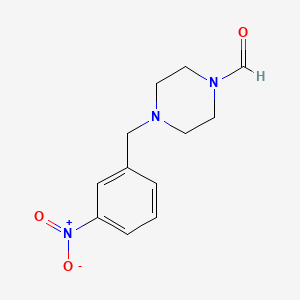
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5766827.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5766841.png)

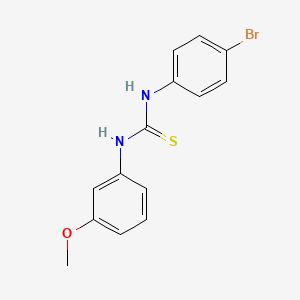
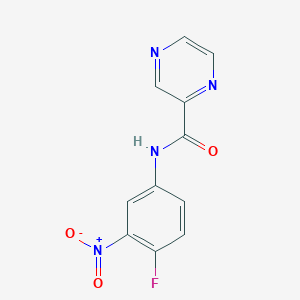
![2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B5766885.png)
![4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5766890.png)